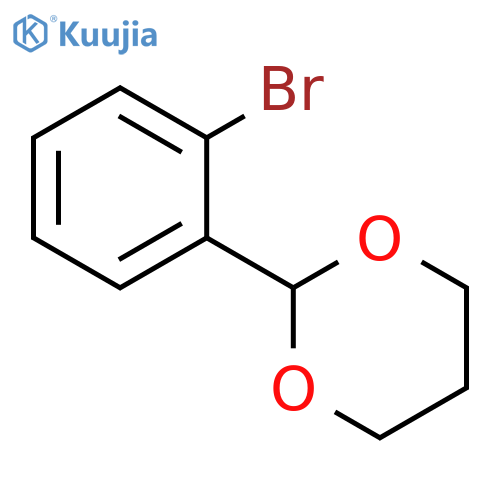Cas no 61568-53-4 (1-Bromo-2-(1,3-dioxan-2-yl)benzene)

61568-53-4 structure
商品名:1-Bromo-2-(1,3-dioxan-2-yl)benzene
CAS番号:61568-53-4
MF:C10H11O2Br
メガワット:243.09714
CID:854200
1-Bromo-2-(1,3-dioxan-2-yl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxane,2-(2-bromophenyl)-(9CI)
- 2-(2-Bromophenyl)-1,3-dioxane
- 1-Bromo-2-(1,3-dioxan-2-yl)benzene
-
1-Bromo-2-(1,3-dioxan-2-yl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B800963-250mg |
1-Bromo-2-(1,3-dioxan-2-yl)benzene |
61568-53-4 | 250mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B800963-500mg |
1-Bromo-2-(1,3-dioxan-2-yl)benzene |
61568-53-4 | 500mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B800963-2.5g |
1-Bromo-2-(1,3-dioxan-2-yl)benzene |
61568-53-4 | 2.5g |
$ 365.00 | 2022-06-06 |
1-Bromo-2-(1,3-dioxan-2-yl)benzene 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
61568-53-4 (1-Bromo-2-(1,3-dioxan-2-yl)benzene) 関連製品
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
